3-Bromo-5-mercaptobenzoic acid
Description
3-Bromo-5-mercaptobenzoic acid (CAS: 1566056-00-5) is a benzoic acid derivative with a bromine atom at the 3-position and a sulfhydryl (-SH) group at the 5-position of the aromatic ring. Its molecular formula is C₇H₅BrO₂S, and it has a molar mass of 233.09 g/mol . The compound’s unique structure combines the electron-withdrawing effects of bromine with the nucleophilic and redox-active properties of the thiol group, making it a versatile intermediate in organic synthesis. Applications include its use in:
- Pharmaceutical research: As a building block for drug candidates targeting thiol-dependent enzymes.
- Material science: In the preparation of self-assembled monolayers (SAMs) due to its sulfur-gold affinity .
Properties
Molecular Formula |
C7H5BrO2S |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
3-bromo-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H5BrO2S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,11H,(H,9,10) |
InChI Key |
DWVCYNQQAQERQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
The reactivity, solubility, and applications of brominated benzoic acids vary significantly depending on the substituents. Below is a detailed comparison with key analogues:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
Electronic Effects: The -NO₂ group in 3-bromo-5-nitrobenzoic acid enhances electrophilicity, favoring aromatic substitution reactions . The -SH group in this compound enables disulfide bond formation, critical for SAMs and enzyme inhibition .
Solubility Trends: Hydroxy (-OH) and carboxylic acid (-COOH) groups (e.g., 3-bromo-5-hydroxybenzoic acid) improve water solubility, whereas chloro (-Cl) and nitro (-NO₂) groups reduce it .
Thermal Stability :
- Methyl-substituted derivatives (e.g., 4-bromo-2-methylbenzoic acid) exhibit higher melting points due to enhanced crystallinity .
Nucleophilic Aromatic Substitution (NAS) :
- This compound undergoes NAS at the bromine site, but the -SH group can compete as a nucleophile, requiring protective strategies (e.g., thiol masking with acetyl groups) .
- In contrast, 3-bromo-5-chlorobenzoic acid is less reactive in NAS due to the weaker electron-withdrawing effect of Cl compared to -NO₂ or -SO₃H .
Cross-Coupling Reactions :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-5-mercaptobenzoic acid, and what challenges arise during its synthesis?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous brominated benzoic acid derivatives (e.g., 3-Bromo-5-methoxybenzoic acid ) suggest starting with functionalized benzoic acid precursors. A plausible route involves:
Bromination of 5-mercaptobenzoic acid using electrophilic brominating agents (e.g., Br₂/FeBr₃), ensuring regioselectivity at the 3-position.
Purification via recrystallization or column chromatography, as described for similar compounds (e.g., >95% purity standards in Kanto Reagents’ catalog ).
- Challenges : Competing substitution at the thiol (-SH) group may require protecting group strategies (e.g., acetyl protection) to prevent undesired side reactions.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection, referencing purity thresholds (>95% in ).
- Structural Confirmation : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts to related bromo-benzoic acids (e.g., 3-Bromo-2-methylbenzoic acid δ ~7.5–8.5 ppm for aromatic protons ).
- IR Spectroscopy : Confirm the presence of -SH (2500–2600 cm⁻¹) and -COOH (1700 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of this compound and predict regioselectivity?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Template_relevance Reaxys ) to identify feasible routes, such as late-stage bromination or thiol introduction via nucleophilic substitution.
- DFT Calculations : Model reaction intermediates to predict regioselectivity, as demonstrated for brominated benzotrifluorides .
- Case Study : For 3-Bromo-N-methoxy-N-methylbenzamide, PubChem data highlights the utility of SMILES-based route prediction , which can be adapted for thiol-containing analogs.
Q. How should researchers resolve contradictions in spectroscopic data for brominated benzoic acid derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with published benchmarks (e.g., NIST Chemistry WebBook ). For example, conflicting melting points in Kanto Reagents’ entries (e.g., 3-Bromo-2,6-dimethoxybenzoic acid: 146–148°C vs. 4-Bromo-2-methylbenzoic acid: 181°C ) suggest batch-dependent crystallinity.
- Advanced Techniques : Use X-ray crystallography to resolve ambiguities in solid-state structures, as applied to 5-Bromophthalide derivatives .
Q. What strategies mitigate thiol oxidation during storage and handling of this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C, as recommended for air-sensitive reagents in Kanto Reagents’ catalog .
- Stabilization : Add antioxidants (e.g., BHT) or use thiol-protecting groups (e.g., disulfide formation) during reactions .
- Handling : Use gloveboxes or Schlenk techniques, as described for moisture-sensitive brominated intermediates .
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